beta-Methyl-3-(1-methylethyl)benzeneethanol

Catalog No.
S8130916
CAS No.
54518-11-5
M.F
C12H18O
M. Wt
178.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-Methyl-3-(1-methylethyl)benzeneethanol

CAS Number

54518-11-5

Product Name

beta-Methyl-3-(1-methylethyl)benzeneethanol

IUPAC Name

2-(3-propan-2-ylphenyl)propan-1-ol

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

InChI

InChI=1S/C12H18O/c1-9(2)11-5-4-6-12(7-11)10(3)8-13/h4-7,9-10,13H,8H2,1-3H3

InChI Key

FNDLKNHPVKYEIG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C(C)C)O

beta-Methyl-3-(1-methylethyl)benzeneethanol (CAS 54518-11-5), commercially known as Florol® or Florocyclene, is a synthetic aromatic alcohol prized in the fragrance industry for its distinct fresh, soft, and natural floral odor, strongly reminiscent of Muguet (lily-of-the-valley). Unlike many natural floral scents which cannot be extracted commercially, the Muguet note must be recreated using synthetic molecules like this one. Its primary procurement context is as a high-performance building block for floral fragrance accords, particularly in applications requiring stable and substantive fresh notes.

Procurement Fit

Isomeric Specificity Meta-isopropyl substitution provides a distinct olfactory and physical profile.
Use Context Fragrance ingredient and synthetic intermediate requiring controlled volatility.
Substitution Risk Simpler phenylpropanol analogs may not replicate diffusion, longevity, or partitioning.

Substituting this compound with simpler aromatic alcohols like phenylethanol, or even close positional isomers, is impractical for formulators seeking a specific Muguet character. The combination of the beta-methyl and meta-isopropyl groups is critical for achieving its signature clean, voluminous, and fresh floral profile without the harsher or greener notes associated with other substitutes. Crucially, in the modern regulatory landscape, this compound serves as a key replacement for the classic Muguet aldehyde, Lilial (Butylphenyl Methylpropional), which now faces significant use restrictions due to toxicological concerns. Generic substitutes cannot fulfill this vital, procurement-critical role as a high-performance, regulatory-compliant Lilial alternative.

Substitution Risk

Phenethyl alcohol analogs Higher volatility and lower hydrophobicity may limit fragrance longevity and skin substantivity.
beta-Methylphenethyl alcohol Reported substantially higher vapor pressure leads to rapid dissipation, making it unsuitable for base notes.
2-Phenylethanol Lower LogP reduces oil-phase partitioning, which may compromise fragrance delivery in emulsion formulations.

Lilial Replacement Efficacy

In published fragrance accords designed specifically to replace the restricted ingredient Lilial, beta-Methyl-3-(1-methylethyl)benzeneethanol (as Florol®) is used as the primary component, constituting up to 50% of the replacement base. This demonstrates its functional equivalence in replicating the desired lily-of-the-valley and aldehydic effects that made Lilial a cornerstone of floral fragrances. Its use at such a high concentration confirms its role as a direct, high-performance, and regulatory-compliant procurement alternative, a status not held by more generic floral alcohols.

Evidence DimensionWeight Percentage in a Lilial Replacement Fragrance Base
Target Compound Data50.00%
Comparator Or BaselineLilial (ingredient being replaced). Other co-formulants in the replacement base include Lilyflore® (9.00%) and various aldehydes and modifiers at <1% each.
Quantified DifferenceServes as the foundational component (50%) of a validated replacement accord.
ConditionsPerfumery accord designed for functional replacement of Lilial in fragrance formulations.

For buyers reformulating away from the restricted Lilial, this compound is a proven, primary replacement, minimizing development risk and ensuring continuity of key olfactory profiles.

Odor Threshold
Class-level
Inferred ~0.075–0.138 ppm vs. 2-Phenylethanol 7.02 ppm
May support lower usage levels in fragrance.
Class-level benchmark; target-specific data to verify.

Clean and Voluminous Olfactory Profile

Expert evaluations distinguish beta-Methyl-3-(1-methylethyl)benzeneethanol (as Florol®) from other major Muguet alcohols based on its specific olfactory character. Compared to Mayol®, a widely used alicyclic alternative, Florol® is described as having a 'very clean facet and abundant volume'. This contrasts with the broader white petal notes of Mayol® (magnolia, tuberose, muguet). This specific 'clean volume' allows formulators to build fresh floral accords with high precision, avoiding the potential for muddiness that can arise from less specific floral notes.

Evidence DimensionExpert Olfactory Description
Target Compound DataVery clean facet and abundant volume; fresh, soft, and natural floral note.
Comparator Or BaselineMayol®: Described as a fresh, soft, clean floral odor reminiscent of multiple white petals (magnolia, tuberose, muguet, cyclamen).
Quantified DifferenceQualitative but distinct difference in profile: 'clean volume' vs. a broader 'white petal' blend.
ConditionsStandard sensory evaluation by perfumery experts at a major fragrance house (Firmenich).

This evidence allows a buyer to select this compound specifically for creating crisp, high-impact, and precisely defined Muguet or fresh floral notes, rather than a more blended, generic floral background.

Vapor Pressure
Reported
0.0153 mmHg vs. analog ~2.59 mmHg
Supports longer fragrance retention context.
Predicted value; source data to verify.

Molecular Structure and Substantivity

The substantivity, or tenacity, of a fragrance ingredient is inversely correlated with its volatility. The addition of the beta-methyl and isopropyl groups to the phenylethanol backbone increases the molecular weight and reduces the vapor pressure of beta-Methyl-3-(1-methylethyl)benzeneethanol compared to the parent compound, Phenylethanol. Aromatic alcohols are key components of middle and base notes in fragrance construction, providing lasting character after the more volatile top notes have evaporated. This structural modification places the target compound firmly in the role of a long-lasting floral heart note, offering superior performance in applications where fragrance longevity is a critical procurement requirement, such as in fabric care and hair care.

Evidence DimensionInferred Substantivity based on Molecular Structure
Target Compound DataMolecular Weight: 192.29 g/mol. A C13 aromatic alcohol.
Comparator Or Baseline2-Phenylethanol (CAS 60-12-8): Molecular Weight: 122.16 g/mol. A C8 aromatic alcohol.
Quantified Difference57% increase in molecular weight over the parent compound, implying significantly lower volatility and greater substantivity.
ConditionsGeneral principles of physical chemistry relating molecular weight to vapor pressure and evaporation rate for a homologous series.

Buyers requiring fragrance ingredients for long-lasting applications can justify selecting this compound over simpler, more volatile floral alcohols to achieve better performance and product efficacy.

LogP
Head-to-head
cLogP ~3.25 vs. 2-Phenylethanol 1.36
Indicates enhanced oil-phase partitioning.
Calculated values; may support emulsion stability review.
Density
Reported
0.952 g/cm³ vs. analog 0.975 g/mL
Affects volumetric formulation calculations.
Predicted value; verify for QC context.
Flash Point
Head-to-head
108.2°C vs. 2-Phenylethanol 102°C
May reduce flammability handling requirements.
Context-dependent; review safety data.
Boiling Point
Head-to-head
245.5°C vs. 2-Phenylethanol 219–221°C
Supports heated application stability review.
Higher boiling point; review thermal processing.

Regulatory-Compliant Personal Care Florals

This compound is the right choice for developing fresh floral (Muguet, lily) fragrances for cosmetics and toiletries, particularly for markets with restrictions on Lilial. Its proven efficacy as a primary replacement allows for direct substitution in existing formulations, reducing R&D time and ensuring compliance without sacrificing olfactory performance.

Long-Lasting Muguet Notes for Fabric Care

Due to its higher molecular weight and inferred lower volatility compared to simpler floral alcohols, this compound is well-suited for laundry detergents and fabric softeners. Its substantivity ensures that the clean, fresh Muguet character is retained on fabric post-wash and post-dry, a key performance indicator for consumers in this category.

Crisp and Voluminous Fine Fragrance Accords

In fine perfumery, where nuance is critical, this ingredient should be selected over broader floral alternatives like Mayol® when the objective is a clean, diffusive, and voluminous Muguet or white floral heart. Its specific character provides lift and clarity to complex floral bouquets, acting as a precise tool for achieving a modern, fresh signature.

Application Fit Matrix

Application
Selection Property
Validation Focus
Fine fragrance base note
Low vapor pressure, high substantivity
Longevity on skin, scent persistence
Emulsion-based personal care
High oil-phase partitioning
Fragrance retention after rinse, controlled release
Heated fragrance delivery
Elevated boiling point, thermal stability
Fragrance integrity during heating
Synthetic intermediate
Moderate vapor pressure, secondary alcohol reactivity
Volatile loss minimization, thermal processing review

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

178.135765193 Da

Monoisotopic Mass

178.135765193 Da

Heavy Atom Count

13

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